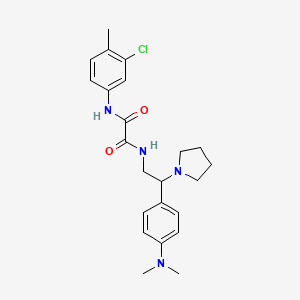
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O2 and its molecular weight is 428.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Chloro and methyl groups : These may influence its lipophilicity and receptor binding.
- Dimethylamino group : This is often associated with enhanced biological activity.
- Oxalamide functional group : This structure can affect the compound's reactivity and biological interactions.
Structural Formula
Research indicates that this compound may act by modulating specific biological pathways. Its potential mechanisms include:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in cellular signaling, which could lead to altered cell proliferation and apoptosis.
- Receptor interaction : It may bind to various receptors, influencing their activity and downstream signaling pathways.
Anticancer Properties
Similar compounds have shown anticancer properties by interfering with tumor growth mechanisms. Preliminary studies suggest that this oxalamide may exhibit cytotoxic effects against cancer cell lines through the following actions:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to cancer progression
Interaction Studies
Studies focusing on the binding affinity of this compound to specific receptors or enzymes are crucial for understanding its therapeutic potential. These investigations often utilize techniques such as:
- Radiolabeled ligand binding assays
- Surface plasmon resonance (SPR)
- Molecular docking simulations
Case Studies
Several studies have investigated the biological activity of this compound, highlighting its potential applications:
-
Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction A549 (Lung) 15.0 Cell cycle arrest HeLa (Cervical) 10.0 Inhibition of proliferation - In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer drug.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(3-chloro-4-fluorophenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide | Contains similar chloro and fluorinated groups | Slightly different propyl chain length |
| N1,N2-bis(4-fluorophenyl)-oxalamide | Lacks the dimethylamino group | Potentially different reactivity |
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-16-6-9-18(14-20(16)24)26-23(30)22(29)25-15-21(28-12-4-5-13-28)17-7-10-19(11-8-17)27(2)3/h6-11,14,21H,4-5,12-13,15H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKCPJQIKMDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














